8-OxoG Clamp CEP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

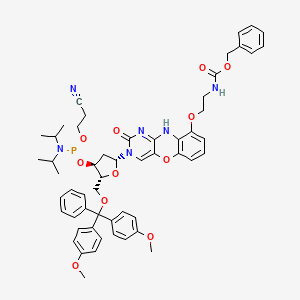

8-OxoG Clamp CE-Phosphoramidite is a fluorescent phenoxazine analog specifically designed for the selective recognition of 8-oxoguanine (8-oxoG). This compound is highly specific for pairing with 8-oxoG, a common oxidative DNA lesion formed by the action of reactive oxygen species. The 8-OxoG Clamp CE-Phosphoramidite is used in various scientific research applications, particularly in the study of DNA damage and repair mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-OxoG Clamp CE-Phosphoramidite involves the modification of Matteucci’s cytosine analog “G-Clamp” to create a fluorescent phenoxazine analog. The synthetic route includes the incorporation of specific binding units that enhance the selectivity for 8-oxoG. The reaction conditions typically involve the use of phosphoramidite chemistry, which is a common method for synthesizing modified oligonucleotides .

Industrial Production Methods

Industrial production of 8-OxoG Clamp CE-Phosphoramidite follows standard protocols for the synthesis of modified oligonucleotides. The compound is produced in various quantities, ranging from milligram to gram scales, and is available in different bottle types for laboratory use .

Analyse Chemischer Reaktionen

Types of Reactions

8-OxoG Clamp CE-Phosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions due to the presence of the phenoxazine moiety.

Substitution: The compound can undergo substitution reactions, particularly in the context of oligonucleotide synthesis.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 8-OxoG Clamp CE-Phosphoramidite include phosphoramidites, oxidizing agents, and various solvents. The reaction conditions are typically mild and are designed to preserve the integrity of the fluorescent phenoxazine analog .

Major Products Formed

The major products formed from the reactions involving 8-OxoG Clamp CE-Phosphoramidite are modified oligonucleotides that incorporate the fluorescent phenoxazine analog. These modified oligonucleotides are used for the selective detection and study of 8-oxoG in DNA .

Wissenschaftliche Forschungsanwendungen

8-OxoG Clamp CE-Phosphoramidite has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA damage and repair mechanisms.

Biology: Employed in the detection of 8-oxoG lesions in DNA, which are markers of oxidative stress.

Medicine: Utilized in research related to cancer and other diseases where oxidative DNA damage plays a critical role.

Industry: Applied in the development of diagnostic tools and assays for detecting oxidative DNA damage

Wirkmechanismus

The mechanism of action of 8-OxoG Clamp CE-Phosphoramidite involves the selective binding to 8-oxoG in DNA. The compound forms specific contacts with the damaged base, including hydrogen bonds and other interactions that stabilize the complex. This selective binding allows for the detection and study of 8-oxoG lesions in DNA .

Vergleich Mit ähnlichen Verbindungen

8-OxoG Clamp CE-Phosphoramidite is unique in its high specificity for 8-oxoG. Similar compounds include:

G-Clamp CE-Phosphoramidite: Known for its stabilizing effect on duplex DNA when base-paired with guanosine.

8-Oxoguanosine Clamps: Designed based on the structure of the G-Clamp, these derivatives have additional binding units for 8-oxoG.

The uniqueness of 8-OxoG Clamp CE-Phosphoramidite lies in its fluorescent properties and high selectivity for 8-oxoG, making it a valuable tool for studying oxidative DNA damage and repair mechanisms .

Eigenschaften

Molekularformel |

C55H61N6O11P |

|---|---|

Molekulargewicht |

1013.1 g/mol |

IUPAC-Name |

benzyl N-[2-[[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo-10H-pyrimido[5,4-b][1,4]benzoxazin-9-yl]oxy]ethyl]carbamate |

InChI |

InChI=1S/C55H61N6O11P/c1-37(2)61(38(3)4)73(69-31-14-29-56)72-47-33-50(71-49(47)36-68-55(40-17-11-8-12-18-40,41-21-25-43(64-5)26-22-41)42-23-27-44(65-6)28-24-42)60-34-48-52(59-53(60)62)58-51-45(19-13-20-46(51)70-48)66-32-30-57-54(63)67-35-39-15-9-7-10-16-39/h7-13,15-28,34,37-38,47,49-50H,14,30-33,35-36H2,1-6H3,(H,57,63)(H,58,59,62)/t47-,49+,50+,73?/m0/s1 |

InChI-Schlüssel |

KJADXOMZOBCXBS-MNUIYVAGSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8 |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.